N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide
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Overview
Description
N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that features a fluorophenyl group, a hydroxyphenylmethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the oxalamide backbone through the reaction of oxalyl chloride with appropriate amines. The fluorophenyl and hydroxyphenylmethyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxalamide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary amines from the oxalamide group.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
- N1-(4-bromophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
Uniqueness
N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro and bromo analogs
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-14-6-8-15(9-7-14)23-20(26)19(25)22-12-16-10-11-17(27-16)18(24)13-4-2-1-3-5-13/h1-11,18,24H,12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBACKKKIHASEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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